![molecular formula C30H30N2O5 B11147592 5-(3-butoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147592.png)
5-(3-butoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound “5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a butoxyphenyl group, a hydroxy group, a benzofuran carbonyl group, and a pyridinylmethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic synthesis techniques. The process may include:
Formation of the butoxyphenyl intermediate: This step involves the reaction of butyl alcohol with a phenyl derivative under acidic or basic conditions to form the butoxyphenyl group.
Synthesis of the benzofuran carbonyl intermediate:
Coupling of intermediates: The butoxyphenyl and benzofuran carbonyl intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the desired compound.
Introduction of the pyridinylmethyl group: The final step involves the reaction of the coupled intermediate with a pyridinylmethyl derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis, automated synthesis, and the use of advanced catalysts may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound “5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, the compound may be used as a probe to study biological processes. Its functional groups can interact with biological molecules, making it useful for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industry, the compound may be used in the development of new materials with unique properties. Its complex structure can contribute to the design of advanced polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of “5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” involves its interaction with specific molecular targets. The compound’s functional groups can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of “5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C30H30N2O5 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(4Z)-5-(3-butoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H30N2O5/c1-3-4-13-36-24-9-5-8-21(16-24)27-26(28(33)22-10-11-25-23(15-22)14-19(2)37-25)29(34)30(35)32(27)18-20-7-6-12-31-17-20/h5-12,15-17,19,27,33H,3-4,13-14,18H2,1-2H3/b28-26- |
InChI Key |
PNWFUJBNBQJTIS-SGEDCAFJSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CC5=CN=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CN=CC=C5 |
Origin of Product |
United States |
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